molecular formula C8H4F2N2O2 B15335052 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid

6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid

Cat. No.: B15335052
M. Wt: 198.13 g/mol
InChI Key: YWBIQXYYXAZVBK-UHFFFAOYSA-N
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Description

6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid is a heterocyclic compound that features a fused imidazo-pyridine ring system with fluorine atoms at the 6 and 8 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-difluorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as luminescent compounds.

Mechanism of Action

The mechanism of action of 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different substitution patterns.

    Imidazo[1,5-a]pyridine: Compounds with different substituents at various positions on the ring system.

Uniqueness

6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid is unique due to the presence of fluorine atoms at the 6 and 8 positions, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C8H4F2N2O2

Molecular Weight

198.13 g/mol

IUPAC Name

6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4F2N2O2/c9-4-1-5(10)6-2-11-7(8(13)14)12(6)3-4/h1-3H,(H,13,14)

InChI Key

YWBIQXYYXAZVBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=C(N2C=C1F)C(=O)O)F

Origin of Product

United States

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